2-(Chloromethyl)-1,5-naphthyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

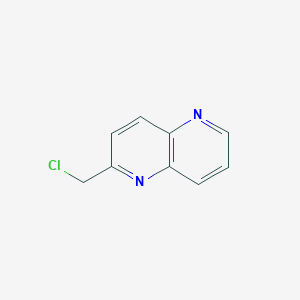

2-(Chloromethyl)-1,5-naphthyridine is a heterocyclic organic compound that features a naphthyridine ring substituted with a chloromethyl group at the second position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-1,5-naphthyridine typically involves the chloromethylation of 1,5-naphthyridine. One common method includes the reaction of 1,5-naphthyridine with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group at the desired position .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and reagent concentrations to achieve consistent results.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Chloromethyl)-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Oxidation Reactions:

Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives, which may exhibit different chemical properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically under mild conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to prevent over-oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to achieve selective reduction.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

2-(Chloromethyl)-1,5-naphthyridine has shown potential as an anticancer agent. The chloromethyl group can act as an alkylating agent, allowing the compound to interact with nucleophilic sites on DNA and proteins, which may disrupt normal cellular functions and lead to apoptosis in cancer cells. Studies have indicated that derivatives of 1,5-naphthyridines exhibit significant antiproliferative effects against various cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Properties

Research has demonstrated that this compound derivatives possess antibacterial and antifungal activities. These compounds have been tested against a range of pathogens, showing effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria as well as certain fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Neurological Applications

The compound has also been investigated for its neuroprotective properties. Some studies suggest that it may help in conditions like Alzheimer's disease due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Synthetic Organic Chemistry

Building Block for Synthesis

this compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives through nucleophilic substitution reactions. This versatility makes it a valuable building block in the development of new pharmaceuticals and agrochemicals.

Ligand Formation

In coordination chemistry, this compound can act as a ligand for metal complexes. These complexes are studied for their potential applications in catalysis and materials science. The ability to form stable complexes with transition metals enhances the compound's utility in various chemical reactions .

Materials Science

Organic Light-Emitting Diodes (OLEDs)

Research indicates that derivatives of 1,5-naphthyridines can be used in the fabrication of organic light-emitting diodes due to their favorable electronic properties. The incorporation of this compound into polymer matrices has been explored to enhance the performance of OLEDs by improving light emission efficiency and stability .

Sensors and Semiconductors

The compound's unique electronic characteristics make it suitable for use in sensors and semiconductor devices. Its application in detecting environmental pollutants or biological markers is an area of ongoing research .

Summary Table of Applications

| Application Area | Specific Uses | Observations |

|---|---|---|

| Medicinal Chemistry | Anticancer agents, antimicrobial agents | Significant activity against various pathogens |

| Synthetic Organic Chemistry | Building block for complex molecules | Versatile reactivity for diverse syntheses |

| Materials Science | OLEDs, sensors | Enhanced electronic properties |

Case Studies

- Anticancer Research : A study published in Cancer Letters demonstrated that derivatives of this compound inhibited tumor growth in xenograft models by inducing apoptosis through DNA alkylation mechanisms .

- Antimicrobial Activity : Research published in Journal of Medicinal Chemistry highlighted the effectiveness of naphthyridine derivatives against resistant strains of Staphylococcus aureus, showcasing their potential as new antibacterial agents .

- Neuroprotection : A study reported in Neuroscience Letters explored the neuroprotective effects of naphthyridine derivatives against oxidative stress-induced neuronal death, suggesting therapeutic potential for neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of 2-(Chloromethyl)-1,5-naphthyridine involves its interaction with specific molecular targets, leading to various biological effects. The chloromethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA, proteins, and enzymes. This interaction can disrupt normal cellular processes, making the compound useful in the development of anticancer and antimicrobial agents .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Chloromethyl)-4(3H)-quinazolinone: Another heterocyclic compound with a chloromethyl group, used in anticancer research.

2-(Chloromethyl)-benzoyloxy)benzoic acid: A derivative of salicylic acid with anti-inflammatory properties.

Uniqueness

2-(Chloromethyl)-1,5-naphthyridine is unique due to its naphthyridine core, which imparts distinct chemical and biological properties compared to other chloromethyl-substituted compounds

Activité Biologique

2-(Chloromethyl)-1,5-naphthyridine is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a chloromethyl group attached to the naphthyridine core, which significantly influences its biological activity. The structural formula can be represented as:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives. For instance, various 1,5-naphthyridine derivatives have shown significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus . The introduction of halogen substituents, such as chlorine in this compound, enhances this activity by increasing lipophilicity and facilitating membrane penetration.

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | S. aureus | 6-7 |

| This compound | B. cereus | 5.4-7.1 |

Anticancer Activity

The anticancer potential of naphthyridines has been extensively studied. Compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown effectiveness in inhibiting proliferation in human cancer cell lines such as HeLa and A549 with IC50 values ranging from 2.9 to 18.9 µM .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.9 |

| A549 | 2.9 |

The mechanisms underlying the biological activities of naphthyridines often involve interaction with DNA and inhibition of key enzymes:

- Topoisomerase Inhibition : Several studies indicate that naphthyridine derivatives can inhibit topoisomerase I and II, which are crucial for DNA replication and transcription . This inhibition leads to increased DNA damage and apoptosis in cancer cells.

- Antioxidant Activity : Some derivatives also exhibit antioxidant properties, reducing oxidative stress in cellular models . This activity is particularly relevant in inflammatory diseases where oxidative stress plays a significant role.

Case Studies

- Antibacterial Efficacy : A study assessed the antibacterial efficacy of various naphthyridine derivatives against clinical isolates of S. aureus. The results indicated that compounds with chloromethyl groups had enhanced activity compared to their non-substituted counterparts .

- Cytotoxicity Against Cancer Cells : Research conducted on the cytotoxic effects of this compound on A549 lung adenocarcinoma cells demonstrated significant inhibition of cell growth, suggesting its potential as an anticancer agent .

Propriétés

IUPAC Name |

2-(chloromethyl)-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-6-7-3-4-8-9(12-7)2-1-5-11-8/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMKRHMYXLCSFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)CCl)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.